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Compound of Interest

Compound Name: Ebvaciclib

Cat. No.: B610017

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ebvaciclib's (PF-06873600) cross-reactivity with
other kinases, supported by experimental data. Understanding the selectivity profile of a kinase
inhibitor is crucial for predicting its efficacy and potential off-target effects.

Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with potential
antineoplastic activity.[1] It is designed to target CDK2, CDK4, and CDK6, which are key
regulators of cell cycle progression and are often overexpressed in tumor cells.[1] Inhibition of
these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Ebvaciclib's Kinase Cross-
reactivity

The following table summarizes the inhibitory activity of Ebvaciclib against its primary targets
and a panel of other kinases. The data is sourced from the supplementary information of the
foundational study on Ebvaciclib's discovery. The varying Ki values for the primary targets
from different sources are noted for a comprehensive view.
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Target Kinase

Ebvaciclib Ki (nM)

Selectivity Notes

Reference

Primary Targets

CDK2/cyclin E1 0.1 High Potency [2]
CDK4/cyclin D1 1.2 High Potency [2]
CDK®6/cyclin D3 0.1 High Potency [2]
CDK2 0.09 High Potency [1]
CDK4 0.13 High Potency [1]
CDK®6 0.16 High Potency [1]

Off-Target Kinases

Selectivity assessed
at 1 uM unless

otherwise noted

~45-fold selective

CDK1/cyclin B 4.5 [3]
over CDK2/6
_ ~196-fold selective
CDKO9/cyclin T1 19.6 [3]
over CDK2/6
Sourced from
o supplementary data of
AAK1 >1000 Low activity
Freeman-Cook et al.,
2021
Sourced from
o supplementary data of
ABL1 >1000 Low activity
Freeman-Cook et al.,
2021
Sourced from
o supplementary data of
ACK1 >1000 Low activity
Freeman-Cook et al.,
2021
AKT1 >1000 Low activity Sourced from
supplementary data of
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Freeman-Cook et al.,
2021

Sourced from

supplementary data of

ALK >1000 Low activity
Freeman-Cook et al.,
2021
Sourced from
... (and other kinases 51000 Low to no significant supplementary data of
with >1000 nM Ki) activity Freeman-Cook et al.,

2021

Experimental Protocols

The kinase selectivity of Ebvaciclib was likely determined using a variety of biochemical
assays. A common and representative method for such profiling is the LanthaScreen™ Eu
Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of Ebvaciclib against a panel of kinases by
measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding pocket.

Materials:

Purified recombinant kinases

LanthaScreen™ Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Ebvaciclib (test compound)

Kinase buffer

384-well microplates
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o Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
measurements

Procedure:

e Compound Preparation: A serial dilution of Ebvaciclib is prepared in DMSO. These dilutions
are then further diluted in the kinase buffer to achieve the desired final concentrations for the
assay.

e Kinase and Antibody Preparation: The target kinase and the Eu-labeled anti-tag antibody are
diluted in the kinase buffer to a 2X final concentration.

o Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in the kinase buffer to a
2X final concentration.

o Assay Assembly:

o

5 pL of the diluted Ebvaciclib or DMSO (vehicle control) is added to the wells of a 384-
well plate.

o

5 uL of the kinase/antibody mixture is added to each well.

[¢]

The plate is incubated for a brief period to allow the inhibitor to bind to the kinase.

o

5 uL of the tracer solution is added to initiate the competition reaction.

 Incubation: The plate is incubated at room temperature for 1 hour to allow the binding
reaction to reach equilibrium.

» Detection: The TR-FRET signal is measured using a plate reader. The reader is configured
to excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615
nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

o Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is
calculated. The percent inhibition is determined relative to the DMSO control. The ICso
values are then calculated by fitting the dose-response curves to a sigmoidal model. Ki
values are subsequently derived from the ICso values using the Cheng-Prusoff equation.
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Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a typical workflow for
assessing kinase inhibitor cross-reactivity.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
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Simplified CDK4/6 Signaling Pathway
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Caption: Ebvaciclib inhibits the CDK4/6-Cyclin D complex.
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Simplified CDK2 Signaling Pathway
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Caption: Ebvaciclib inhibits the CDK2-Cyclin E complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ebvaciclib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610017#cross-reactivity-of-ebvaciclib-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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